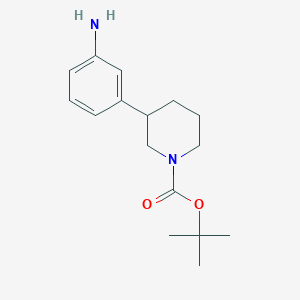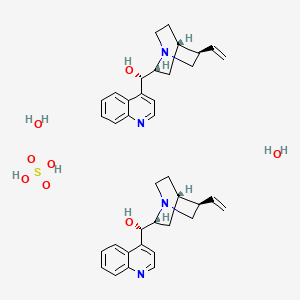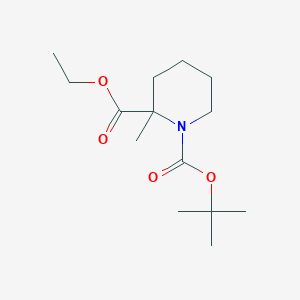
1-Benzylpyrrolidine-3-carboxylic acid methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylpyrrolidine-3-carboxylic acid methylamide (BPCMA) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its potential to act as a ligand, a catalyst, and a drug. BPCMA is a member of the pyrrolidine family, which is composed of compounds with a cyclic structure and a nitrogen atom in the center. This compound has several advantages for laboratory experiments, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
1-Benzylpyrrolidine-3-carboxylic acid methylamide has a wide range of applications in scientific research. It has been studied as a ligand in organic chemistry, a catalyst in organic synthesis, and a drug in pharmacology. In addition, 1-Benzylpyrrolidine-3-carboxylic acid methylamide has been used as a tool to study the mechanism of action of drugs, and to investigate the biochemical and physiological effects of drugs.
Mécanisme D'action
The mechanism of action of 1-Benzylpyrrolidine-3-carboxylic acid methylamide is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, which can lead to a variety of physiological and biochemical effects. Additionally, 1-Benzylpyrrolidine-3-carboxylic acid methylamide is thought to be involved in the regulation of gene expression and the regulation of enzyme activity.
Biochemical and Physiological Effects
1-Benzylpyrrolidine-3-carboxylic acid methylamide has been studied for its potential to have both biochemical and physiological effects. In animal studies, 1-Benzylpyrrolidine-3-carboxylic acid methylamide has been shown to have an anxiolytic effect, as well as an anti-inflammatory effect. Additionally, 1-Benzylpyrrolidine-3-carboxylic acid methylamide has been studied for its potential to act as an antidepressant, an anticonvulsant, an anti-diabetic, and an anti-hyperlipidemic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzylpyrrolidine-3-carboxylic acid methylamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be stored for long periods of time without degradation. Additionally, 1-Benzylpyrrolidine-3-carboxylic acid methylamide is relatively non-toxic and has low solubility in water, which makes it well-suited for use in a variety of experiments. However, 1-Benzylpyrrolidine-3-carboxylic acid methylamide is not suitable for use in experiments involving human subjects, as it has not been studied extensively in humans.
Orientations Futures
There are several possible future directions for research on 1-Benzylpyrrolidine-3-carboxylic acid methylamide. Further research is needed to understand the mechanism of action of 1-Benzylpyrrolidine-3-carboxylic acid methylamide and to investigate its potential as a drug. Additionally, studies are needed to explore the biochemical and physiological effects of 1-Benzylpyrrolidine-3-carboxylic acid methylamide in humans. Additionally, further research is needed to explore the potential of 1-Benzylpyrrolidine-3-carboxylic acid methylamide as a ligand and a catalyst in organic synthesis. Finally, studies are needed to investigate the potential of 1-Benzylpyrrolidine-3-carboxylic acid methylamide as a tool to study the mechanism of action of drugs.
Méthodes De Synthèse
The synthesis of 1-Benzylpyrrolidine-3-carboxylic acid methylamide is a multi-step process. The first step involves the reaction of two molecules of ethyl acetoacetate with one molecule of pyrrolidine in the presence of an acid catalyst. This reaction yields 1-benzylpyrrolidine-3-carboxylic acid. The next step involves the reaction of this acid with methylamine in the presence of a base catalyst. This yields 1-benzylpyrrolidine-3-carboxylic acid methylamide.
Propriétés
IUPAC Name |
1-benzyl-N-methylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-13(16)12-7-8-15(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFVVDRBBMRQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-3-carboxylic acid methylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)



![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)

![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)

![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)